2-(tert-Butylsulfonyl)acetonitrile
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Overview
Description
2-(tert-Butylsulfonyl)acetonitrile is an organic compound with the molecular formula C6H11NO2S. It is a nitrile derivative that features a tert-butylsulfonyl group attached to the acetonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(tert-Butylsulfonyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of tert-butylsulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylsulfonyl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(tert-Butylsulfonyl)acetonitrile is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(tert-Butylsulfonyl)acetonitrile involves its reactivity with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the sulfonyl group can undergo substitution or elimination reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butylsulfonyl)ethanol
- 2-(tert-Butylsulfonyl)acetaldehyde
- 2-(tert-Butylsulfonyl)acetic acid
Uniqueness
2-(tert-Butylsulfonyl)acetonitrile is unique due to the presence of both the nitrile and sulfonyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-tert-butylsulfonylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-6(2,3)10(8,9)5-4-7/h5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCYCIRRPIYJOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002038 |
Source
|
Record name | (2-Methylpropane-2-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301002038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81536-18-7 |
Source
|
Record name | (2-Methylpropane-2-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301002038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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